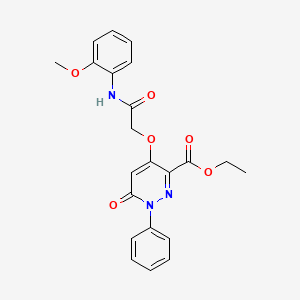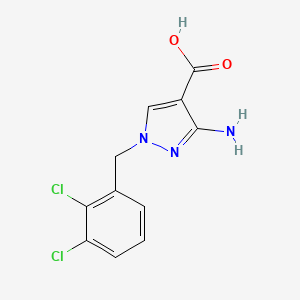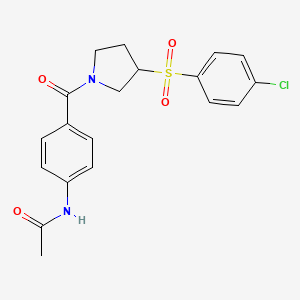
N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide and related compounds often involves multiple steps, including the condensation reactions, ring-opening additions, and intramolecular acylation. For example, a tetraimide-dicarboxylic acid was synthesized starting from ring-opening addition of p-aminobenzoic acid, 4,4′-oxydiphthalic anhydride, and 2,2-bis[4-(4-aminophenoxy)phenyl]sulfone, followed by cyclodehydration (Yang, Chen, & Wei, 2002).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various spectroscopic and crystallographic methods. For instance, the crystal structure analysis of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II) revealed a complex crystallization pattern (Obaleye, Caira, & Tella, 2008). Additionally, vibrational spectroscopic analysis has been used to characterize the antiviral molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl] acetamide, highlighting the impact of rehybridization and hyperconjugation on its structure (Mary, Pradhan, & James, 2022).
Chemical Reactions and Properties
The chemical reactivity of this compound involves interactions such as sulfonation, which can be efficiently achieved using chlorosulfonic acid in acetonitrile for various 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles (Janosik et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including their solubility and crystallization patterns, are crucial for understanding their potential applications. The solubilities of poly(amide–imide–imide)s, for example, are greatly improved compared to their poly(amide–imide) counterparts, which is significant for their processing and application (Yang, Chen, & Wei, 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are determined by the compound's molecular structure and substituents. For instance, the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine indicates its potential as a calcium channel blocker, showcasing the importance of understanding these properties for therapeutic applications (Carosati et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antithrombotic Properties
Research has identified a compound with a similar structure, SSR182289A, demonstrating potent antithrombotic properties in various animal models. This compound showcases the potential of sulfonamide derivatives in treating thrombosis through oral administration, highlighting a significant avenue for the development of new antithrombotic therapies (Lorrain et al., 2003).
Vibrational Spectroscopy in Antiviral Research
A study on a related molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, utilized vibrational spectroscopy to characterize its antiviral properties. This work illustrates the role of structural analysis in understanding the bioactivity of sulfonamide derivatives, providing a foundation for designing antiviral agents (Jenepha Mary et al., 2022).
Synthesis of Pyridines for Chemical Diversity
The synthesis of di-, tri-, and tetrasubstituted pyridines from related chemical precursors explores the chemistry of sulfonamides in creating diverse molecular structures. This research underlines the versatility of sulfonamide compounds in synthesizing complex molecules with potential for various scientific applications (Stark et al., 2014).
Antimicrobial Evaluation of Sulfonamide Derivatives
A study focused on synthesizing novel heterocyclic compounds incorporating a sulfamoyl moiety, aimed at antimicrobial applications. This research highlights the antimicrobial potential of sulfonamide derivatives, suggesting their utility in developing new antibacterial and antifungal agents (Darwish et al., 2014).
Wirkmechanismus
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
N-[4-[3-(4-chlorophenyl)sulfonylpyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-13(23)21-16-6-2-14(3-7-16)19(24)22-11-10-18(12-22)27(25,26)17-8-4-15(20)5-9-17/h2-9,18H,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMKILQGTORJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

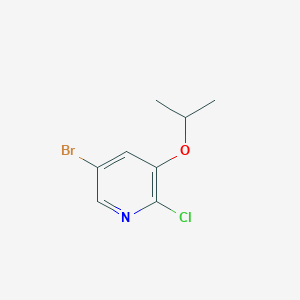
![5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2489193.png)
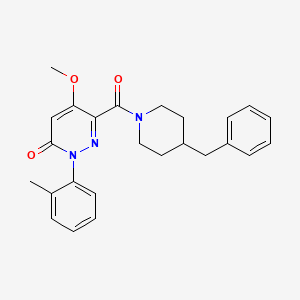

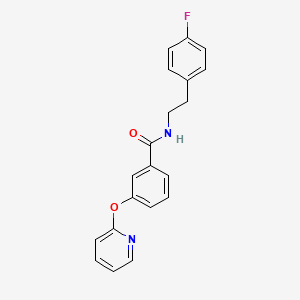
![3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine](/img/structure/B2489199.png)

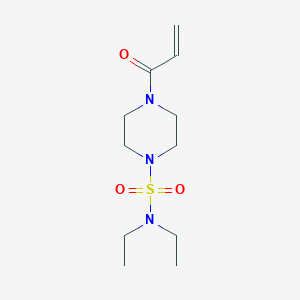
![2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2489205.png)
![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2489206.png)
